Comparative Potency in Vif-APOBEC3G Inhibition: A Class-Level Tiering Analysis
HIV-1 inhibitor-47 inhibits Vif-dependent APOBEC3G degradation with a reported IC50 of 14.33 μM . This places it within a specific, mid-range potency tier relative to other compounds targeting the same Vif-APOBEC3G interaction. For example, it is approximately 14-fold less potent than the inhibitor ZBMA-1 (IC50 = 1.01 μM) , but it does not have reported toxicity data (TC50) available for comparison, unlike N.41 which demonstrates an IC50 of 8.4 μM and a TC50 of >100 μM [1]. This quantitative positioning is crucial for experimental design, where a compound of this potency may be desirable for studying nuanced, non-lethal effects on viral replication or for use in combination assays.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 14.33 μM |
| Comparator Or Baseline | ZBMA-1: 1.01 μM; N.41: 8.4 μM |
| Quantified Difference | Approximately 14.2-fold less potent than ZBMA-1; 1.7-fold less potent than N.41. |
| Conditions | Biochemical assay for inhibition of Vif-dependent degradation of APOBEC3G. |
Why This Matters
This potency tiering allows researchers to select HIV-1 inhibitor-47 as a 'mid-potency' tool compound for assays where a more potent (e.g., ZBMA-1) or more extensively characterized (e.g., N.41 with TC50 data) compound is not ideal.
- [1] Pery E, Sheehy A, Nebane NM, Brazier AJ, Misra V, Rajendran KS, et al. Identification of a novel HIV-1 inhibitor targeting Vif-dependent degradation of human APOBEC3G protein. J Biol Chem. 2015 Apr 17;290(16):10504-17. View Source
